molecular formula C30H50O6 B12411966 Anti-inflammatory agent 18

Anti-inflammatory agent 18

Cat. No.: B12411966
M. Wt: 506.7 g/mol
InChI Key: JYQDOSCKUJVCQR-MTLWXFQMSA-N
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Description

Anti-inflammatory agent 18 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain associated with various inflammatory conditions. This compound is part of a broader class of anti-inflammatory agents that work by inhibiting specific pathways involved in the inflammatory response.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 18 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic route may vary depending on the desired purity and yield. Common steps include:

    Formation of Intermediates: The initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.

    Final Transformation: The intermediates are then subjected to further reactions, such as cyclization or reduction, to form the final compound.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes are employed.

    Catalysts and Solvents: The use of specific catalysts and solvents to enhance reaction rates and yields.

    Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 18 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution Reagents: Various halides or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory agent 18 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and pathways.

    Biology: Investigated for its effects on cellular processes and signaling pathways involved in inflammation.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases such as arthritis, inflammatory bowel disease, and psoriasis.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of anti-inflammatory agent 18 involves the inhibition of specific enzymes and pathways that mediate the inflammatory response. Key molecular targets include:

    Cyclooxygenase Enzymes: Inhibition of cyclooxygenase enzymes reduces the production of prostaglandins, which are mediators of inflammation.

    Nuclear Factor-kappa B Pathway: The compound can inhibit the activation of the nuclear factor-kappa B pathway, leading to reduced expression of pro-inflammatory cytokines.

    Mitogen-Activated Protein Kinase Pathway: Inhibition of this pathway further reduces the inflammatory response.

Comparison with Similar Compounds

Anti-inflammatory agent 18 can be compared with other similar compounds, such as:

    Aspirin: Both compounds inhibit cyclooxygenase enzymes, but this compound may have a different selectivity profile.

    Ibuprofen: Similar in its mechanism of action, but this compound may offer different pharmacokinetic properties.

    Celecoxib: A selective cyclooxygenase-2 inhibitor, whereas this compound may inhibit both cyclooxygenase-1 and cyclooxygenase-2.

Uniqueness: this compound is unique in its specific molecular structure, which may confer distinct pharmacological properties and therapeutic benefits compared to other anti-inflammatory agents.

Properties

Molecular Formula

C30H50O6

Molecular Weight

506.7 g/mol

IUPAC Name

3-[(1R,4aR,4bS,6aR,7S,8S)-2-[(2S)-1,2-dihydroxypropan-2-yl]-7,8-dihydroxy-1,4a,4b,6a,9,9-hexamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysen-1-yl]propanoic acid

InChI

InChI=1S/C30H50O6/c1-25(2)16-19-18-8-9-20-27(4,12-11-22(32)33)21(30(7,36)17-31)10-13-29(20,6)28(18,5)15-14-26(19,3)24(35)23(25)34/h8,19-21,23-24,31,34-36H,9-17H2,1-7H3,(H,32,33)/t19?,20?,21?,23-,24-,26-,27-,28-,29-,30-/m1/s1

InChI Key

JYQDOSCKUJVCQR-MTLWXFQMSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC([C@]4(C)CCC(=O)O)[C@@](C)(CO)O)C)C1CC([C@@H]([C@H]2O)O)(C)C)C

Canonical SMILES

CC1(CC2C3=CCC4C(C3(CCC2(C(C1O)O)C)C)(CCC(C4(C)CCC(=O)O)C(C)(CO)O)C)C

Origin of Product

United States

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